2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine
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Overview
Description
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group and two methyl groups on the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with an appropriate ethanamine derivative. One common method involves the use of 4-methoxy-3,5-dimethyl-2-pyridinemethanol as a starting material, which is then reacted with ethanamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and specificity. The ethanamine side chain may also contribute to its overall activity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A well-known proton pump inhibitor with a similar pyridine structure.
Esomeprazole: An enantiomer of omeprazole with enhanced bioavailability.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and ethanamine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-7-6-12-9(4-5-11)8(2)10(7)13-3/h6H,4-5,11H2,1-3H3 |
InChI Key |
AZFFKAQHMDWGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCN |
Origin of Product |
United States |
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